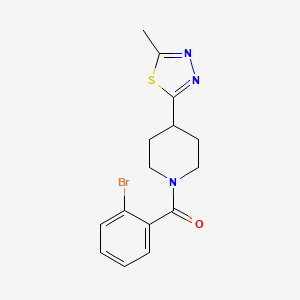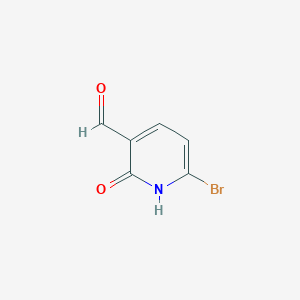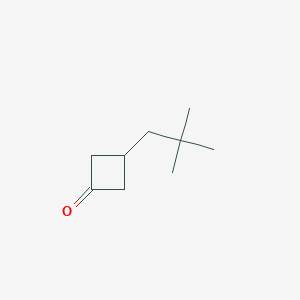
3-(2,2-Dimethyl-propyl)cyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethyl-propyl)cyclobutanone is a cyclobutane derivative. Cyclobutanes are cyclic compounds with four carbon atoms in the ring . They are known for their unique structures and high reactivity .
Synthesis Analysis
Cyclobutanones can be synthesized through various methods. One approach involves the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts . Another method involves a catalytic radical process that enables an asymmetric 1,4-C-H alkylation of diazoketones for the stereoselective construction of cyclobutanone structures .Molecular Structure Analysis
The molecular structure of cyclobutanones, including 3-(2,2-Dimethyl-propyl)cyclobutanone, can be analyzed using various techniques . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclobutanones can undergo various chemical reactions. For instance, borylated cyclobutanones can be produced from amides of carboxylic acids and vinyl boronates via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclobutanones can be analyzed using various techniques . These properties include mass, color, volume, and others .Wissenschaftliche Forschungsanwendungen
- Application : Researchers employ 3-(2,2-Dimethyl-propyl)cyclobutanone as a building block for constructing cyclobutane-containing natural products. Strategies like disconnection tactics facilitate the synthesis of terpenoids, alkaloids, and steroids with cyclobutane rings .
- Application : Base-mediated reactions convert brominated cyclobutanone Diels-Alder adducts into synthetically useful cyclopropyl derivatives, offering a versatile route for accessing these compounds .
- Application : Researchers explore the ring-opening of cyclobutanone oximes using iminyl radicals. This process allows the insertion of SO2, CO, or O2, leading to novel compounds with potential applications .
Natural Product Synthesis
Cyclopropyl Derivatives
Radical Reactions
Safety and Hazards
Zukünftige Richtungen
Cyclobutanones, including 3-(2,2-Dimethyl-propyl)cyclobutanone, have potential applications in the synthesis of complex natural products bearing strained cyclobutane subunits . These compounds not only display fascinating architectures but also show potent biological activities . Therefore, the development of new strategies for the construction of cyclobutane rings is a promising area of research .
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)6-7-4-8(10)5-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHWKKNCQPVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-propyl)cyclobutanone | |
CAS RN |
570410-18-3 |
Source


|
| Record name | 3-(2,2-dimethylpropyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

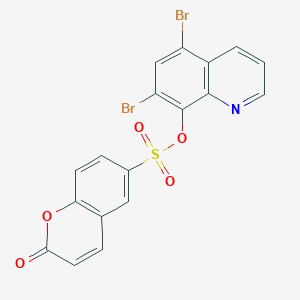
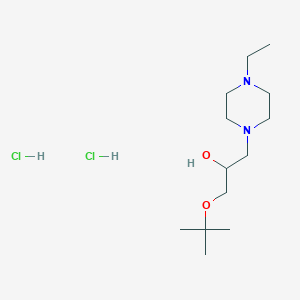
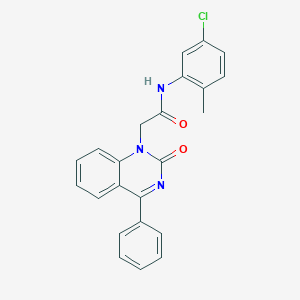
![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
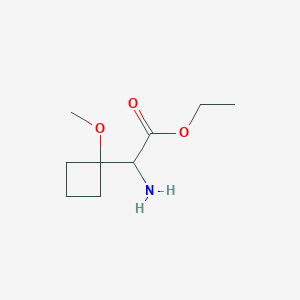
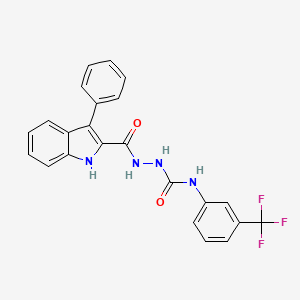
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)
